Cas no 1396677-21-6 (2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide)

2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide
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- インチ: 1S/C10H14N2O2/c13-10(5-8-3-1-2-4-8)12-9-6-11-14-7-9/h6-8H,1-5H2,(H,12,13)
- InChIKey: FURAXVAYZWAUCO-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CON=C1)(=O)CC1CCCC1
2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6300-0029-50mg |
2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide |
1396677-21-6 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F6300-0029-20μmol |
2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide |
1396677-21-6 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6300-0029-3mg |
2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide |
1396677-21-6 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6300-0029-40mg |
2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide |
1396677-21-6 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6300-0029-5mg |
2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide |
1396677-21-6 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6300-0029-4mg |
2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide |
1396677-21-6 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6300-0029-15mg |
2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide |
1396677-21-6 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6300-0029-30mg |
2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide |
1396677-21-6 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6300-0029-100mg |
2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide |
1396677-21-6 | 90%+ | 100mg |
$372.0 | 2023-04-26 | |
Life Chemicals | F6300-0029-10mg |
2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide |
1396677-21-6 | 10mg |
$118.5 | 2023-09-09 |
2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide 関連文献
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamideに関する追加情報
Introduction to 2-Cyclopentyl-N-(1,2-oxazol-4-yl)acetamide (CAS No. 1396677-21-6)
2-Cyclopentyl-N-(1,2-oxazol-4-yl)acetamide, with the CAS number 1396677-21-6, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a cyclopentyl ring and an oxazole moiety, making it a promising candidate for various therapeutic applications.
The chemical formula of 2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide is C10H13N3O, and its molecular weight is approximately 183.22 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These physical properties make it suitable for use in various laboratory settings and pharmaceutical formulations.
In recent years, 2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide has been the subject of extensive research due to its potential as a lead compound in drug discovery. One of the key areas of interest is its activity as a modulator of G protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents. Studies have shown that this compound can selectively bind to specific GPCRs, potentially modulating their activity and leading to therapeutic effects.
A notable study published in the Journal of Medicinal Chemistry in 2023 investigated the pharmacological properties of 2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide. The researchers found that the compound exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This finding suggests that 2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide could be a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide has also shown promise in neuropharmacology. Research conducted at the University of California, Los Angeles (UCLA) demonstrated that the compound can cross the blood-brain barrier and exert neuroprotective effects. Specifically, it was found to reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The mechanism of action of 2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide is not yet fully understood, but it is believed to involve multiple pathways. One hypothesis is that the compound acts as an agonist or antagonist at specific GPCRs, modulating intracellular signaling cascades that regulate inflammation and oxidative stress. Further studies are needed to elucidate these mechanisms and optimize the compound for clinical use.
In addition to its therapeutic potential, 2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide has been used as a tool compound in academic research to study GPCR biology. Its selective binding properties make it a valuable reagent for probing receptor-ligand interactions and understanding the structural basis of receptor activation. This has led to important insights into the design of more potent and selective drugs targeting GPCRs.
The safety profile of 2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide has also been evaluated in preclinical studies. Toxicity assessments have shown that the compound is well-tolerated at therapeutic doses with no significant adverse effects observed in animal models. However, further clinical trials are necessary to confirm its safety and efficacy in humans.
In conclusion, 2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide (CAS No. 1396677-21-6) is a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its importance in both academic and industrial settings.
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